Molecular Pharmacology: Balanced, High-Potency Dual Agonism vs. Imbalanced Competitors
Aleglitazar is a highly potent dual agonist with a near-balanced activation profile for PPARα and PPARγ. In a head-to-head comparative study, aleglitazar's EC50 for PPARα (5 nM) and PPARγ (9 nM) yields an α/γ potency ratio of ~1.8, indicating balanced activity [1]. In stark contrast, muraglitazar is a PPARγ-biased agonist with an EC50 ratio of ~23 (5680 nM for α vs 243 nM for γ), and tesaglitazar is far less potent overall with a ratio of ~1.4 (4780 nM for α vs 3420 nM for γ) [1]. This difference in potency and balance is a critical factor in scientific research design.
| Evidence Dimension | Receptor activation potency and balance (EC50 ratio) |
|---|---|
| Target Compound Data | PPARα EC50: 5 nM; PPARγ EC50: 9 nM; Ratio (α/γ): ~1.8 |
| Comparator Or Baseline | Muraglitazar: PPARα EC50: 5680 nM; PPARγ EC50: 243 nM; Ratio (α/γ): ~23.4 Tesaglitazar: PPARα EC50: 4780 nM; PPARγ EC50: 3420 nM; Ratio (α/γ): ~1.4 |
| Quantified Difference | Aleglitazar is >1,000-fold more potent on PPARα and >25-fold more potent on PPARγ than muraglitazar. Aleglitazar is ~950-fold more potent on PPARα and ~380-fold more potent on PPARγ than tesaglitazar. |
| Conditions | Cell-based transactivation assay using full-length human PPARs in a 12-concentration dose-response format. |
Why This Matters
This data proves aleglitazar's unique balanced and high-potency profile, which is essential for studies aiming to dissect the combined, non-biased activation of PPARα and PPARγ pathways.
- [1] Dietz M, Mohr P, Kuhn B, et al. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors. ChemMedChem. 2012;7(6):1101-1111. View Source
